3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzaldehyde
Description
3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzaldehyde is a protected benzaldehyde derivative featuring two tetrahydropyranyl (THP) ether groups at the 3- and 5-positions of the aromatic ring. The THP groups act as protecting agents for hydroxyl moieties, enhancing stability during synthetic procedures while allowing selective deprotection under mild acidic conditions (e.g., aqueous HCl or acetic acid). This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and natural product chemistry, where controlled reactivity of the aldehyde group is required. Its molecular formula is inferred as C₁₇H₂₂O₆ (based on structural analogy to the methyl ester derivative, C₁₈H₂₄O₆ ), with a molecular weight of approximately 322.35 g/mol.
Properties
IUPAC Name |
3,5-bis(oxan-2-yloxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O5/c18-12-13-9-14(21-16-5-1-3-7-19-16)11-15(10-13)22-17-6-2-4-8-20-17/h9-12,16-17H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPXTEMIFWYDDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC(=CC(=C2)C=O)OC3CCCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704469 | |
| Record name | 3,5-Bis[(oxan-2-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
268232-54-8 | |
| Record name | 3,5-Bis[(oxan-2-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzaldehyde typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups. One common method includes the reaction of 3,5-dihydroxybenzaldehyde with dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The THP groups can be substituted under acidic conditions to yield the corresponding hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Acidic conditions, often using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), facilitate the removal of THP groups.
Major Products
Oxidation: 3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzoic acid.
Reduction: 3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzyl alcohol.
Substitution: 3,5-Dihydroxybenzaldehyde.
Scientific Research Applications
3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzaldehyde, with the CAS number 268232-54-8, is a compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This article explores its applications, particularly in medicinal chemistry and materials science, supported by data tables and case studies.
Structure and Composition
- Molecular Formula : C17H22O5
- Molecular Weight : 306.35 g/mol
- CAS Number : 268232-54-8
The compound features two tetrahydro-2H-pyran-2-yl ether groups attached to a benzaldehyde moiety, which contributes to its reactivity and potential applications.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity.
Case Study: Anticancer Activity
A study investigated the anticancer properties of derivatives of this compound. The results indicated that certain modifications led to increased cytotoxicity against various cancer cell lines. The compound's ability to interact with cellular pathways makes it a candidate for further research in cancer therapeutics.
Organic Synthesis
This compound serves as an intermediate in organic synthesis, particularly in the synthesis of more complex organic molecules. Its reactive aldehyde group allows for various nucleophilic additions.
Data Table: Synthetic Applications
| Reaction Type | Description | Reference |
|---|---|---|
| Nucleophilic Addition | Reacts with amines to form imines | |
| Condensation | Forms larger carbon frameworks |
Material Science
In material science, this compound is explored for its potential use in creating novel polymers and coatings. Its unique structure may impart desirable properties such as flexibility and resistance to degradation.
Case Study: Polymer Development
Research demonstrated that incorporating this compound into polymer matrices resulted in materials with enhanced thermal stability and mechanical properties. These findings suggest its utility in developing advanced materials for industrial applications.
Agrochemicals
The compound's structural features also make it a candidate for agrochemical applications, particularly as a precursor for herbicides or fungicides.
Data Table: Agrochemical Applications
Mechanism of Action
The mechanism of action of 3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzaldehyde primarily involves its role as a protecting group. The THP groups protect hydroxyl functionalities from unwanted reactions during synthetic processes. The compound can be selectively deprotected under acidic conditions, allowing for controlled release of the hydroxyl groups .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Utility : The THP-protected benzaldehyde offers advantages in acid-tolerant reaction sequences , such as Grignard additions or Wittig reactions, where the aldehyde must remain reactive while hydroxyl groups are shielded .
- Comparative Reactivity : Unlike TBS-protected analogues, THP ethers are less prone to accidental deprotection during chromatographic purification (e.g., silica gel exposure) .
- Biological Relevance: While thieno[2,3-b]thiophene derivatives exhibit cytotoxicity (e.g., anticancer activity ), the benzaldehyde analogues are primarily synthetic intermediates rather than bioactive endpoints.
Biological Activity
3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzaldehyde, identified by its CAS number 268232-54-8, is a compound that has garnered attention due to its potential biological activities. This article explores the compound's structural characteristics, synthesis methods, and most importantly, its biological activity based on current research findings.
Structural Characteristics
The molecular formula of this compound is , and it has a molecular weight of 306.35 g/mol. The compound features two tetrahydro-2H-pyran-2-yl ether groups attached to a benzaldehyde moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.35 g/mol |
| CAS Number | 268232-54-8 |
| Purity | 95% |
Synthesis
This compound can be synthesized through various chemical reactions involving tetrahydro-pyran derivatives and benzaldehyde. The synthesis typically involves the protection of hydroxyl groups followed by etherification to yield the final product.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular conditions. For instance, studies have shown that related compounds can scavenge free radicals effectively, demonstrating comparable IC50 values with standard antioxidants like ascorbic acid .
Cytotoxicity and Cancer Research
In vitro studies assessing cytotoxicity reveal that derivatives of benzaldehyde exhibit potential anti-cancer properties. These studies typically involve cell viability assays such as the MTT assay to determine the effect of the compound on cancer cell lines. The results indicate a dose-dependent reduction in cell viability at varying concentrations, suggesting that such compounds could serve as promising chemotherapeutic agents .
The mechanism by which this compound exerts its biological effects may involve modulation of signaling pathways related to cell proliferation and apoptosis. For example, compounds have been shown to influence protein expressions involved in these processes, such as Bcl-2 family proteins and caspases .
Case Studies
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of related tetrahydropyran derivatives using different assays including DPPH radical scavenging and hydroxyl radical scavenging assays. The IC50 values indicated strong radical scavenging abilities, suggesting potential therapeutic applications in oxidative stress-related diseases.
Case Study 2: Cytotoxicity in Cancer Models
In another study involving human cancer cell lines, treatment with tetrahydropyran derivatives led to significant apoptosis as evidenced by increased levels of p53 and caspase activation. The findings support the hypothesis that these compounds can induce cell death in cancerous cells while sparing normal cells.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzaldehyde?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or etherification reactions. For example, the tetrahydropyran (THP) protecting groups are introduced using dihydropyran derivatives under acidic conditions (e.g., catalytic HCl or p-toluenesulfonic acid) to protect hydroxyl groups on a benzaldehyde precursor. Solvents like dichloromethane or tetrahydrofuran are commonly employed, with reaction times ranging from 6–24 hours under reflux . Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients.
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Characterization relies on NMR (¹H, ¹³C, and DEPT for stereochemistry), IR (to confirm aldehyde C=O stretches at ~1700 cm⁻¹), and mass spectrometry (HRMS for molecular ion verification). X-ray crystallography may be used if single crystals are obtained, as demonstrated for structurally related tetrahydropyran-protected compounds .
Q. What is the role of tetrahydropyran (THP) protecting groups in this compound’s synthesis?
- Methodological Answer : THP groups protect hydroxyl moieties during multi-step syntheses, preventing unwanted side reactions (e.g., oxidation or nucleophilic attack). They are stable under basic conditions but can be selectively removed using mild acids (e.g., aqueous HCl in THF) .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of tetrahydropyran protection in polyhydroxybenzaldehyde derivatives?
- Methodological Answer : Regioselectivity depends on steric and electronic factors. For 3,5-substitution, bulky reagents or low temperatures favor protection at less hindered positions. Kinetic vs. thermodynamic control can be assessed using time-resolved NMR or computational modeling (DFT studies). Competing pathways may arise if unprotected hydroxyl groups participate in hydrogen bonding, altering reactivity .
Q. What analytical strategies resolve contradictions in stability data for THP-protected benzaldehydes under varying pH conditions?
- Methodological Answer : Stability studies should include:
- pH-dependent degradation assays (e.g., HPLC monitoring at pH 2–12).
- Arrhenius kinetics to predict shelf life under storage conditions.
Discrepancies often stem from residual water in solvents or trace metal impurities, which accelerate hydrolysis. Use of anhydrous solvents and chelating agents (e.g., EDTA) improves reproducibility .
Q. How can the aldehyde functionality in this compound be selectively modified without deprotecting the THP groups?
- Methodological Answer : The aldehyde can undergo nucleophilic addition (e.g., Grignard reagents) or condensation (e.g., Knoevenagel reactions) under mild conditions. For example, Wittig reactions with stabilized ylides in dichloromethane at 0–25°C selectively target the aldehyde while preserving THP ethers. Confirm selectivity via ¹H NMR (absence of THP-deprotection byproducts) .
Q. What computational tools predict synthetic pathways for derivatives of this compound?
- Methodological Answer : Retrosynthetic analysis using AI-driven platforms (e.g., Pistachio, Reaxys) identifies feasible routes by cross-referencing reaction databases. For example, Template_relevance Reaxys models prioritize one-step functionalizations (e.g., halogenation at the aldehyde position) based on precedent data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
